molecular formula C17H19NO2 B14592503 Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- CAS No. 61293-95-6

Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-

Katalognummer: B14592503
CAS-Nummer: 61293-95-6
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: GVZOEFFNFQAQKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group and a 4-methylphenoxyethyl group attached to the nitrogen atom of the acetamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- typically involves the reaction of 4-methylphenoxyethylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide, N-(2,4-dimethylphenyl)-: Similar in structure but with different substituents on the phenyl ring.

    Acetamide, N-(4-methoxyphenyl)-N-methyl-: Contains a methoxy group instead of a methylphenoxy group.

    Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: Features acetyloxy groups instead of methylphenoxy.

Uniqueness

Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- is unique due to the presence of both a phenyl and a 4-methylphenoxyethyl group, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

61293-95-6

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

N-[2-(4-methylphenoxy)ethyl]-N-phenylacetamide

InChI

InChI=1S/C17H19NO2/c1-14-8-10-17(11-9-14)20-13-12-18(15(2)19)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3

InChI-Schlüssel

GVZOEFFNFQAQKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OCCN(C2=CC=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.